molecular formula C15H21N5 B13781581 N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine CAS No. 82264-57-1

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine

Cat. No.: B13781581
CAS No.: 82264-57-1
M. Wt: 271.36 g/mol
InChI Key: NMPAXZOTIQZCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine (CAS 82264-57-1) is a chemical compound with the molecular formula C15H21N5 and a molecular weight of 271.366 g·mol−1 . This compound, also known by its synonym Trypargine, is a tetrahydro-β-carboline derivative, a scaffold of significant interest in medicinal chemistry . The tetrahydro-β-carboline core is actively investigated in oncology research, particularly in the development of Aminopeptidase N (APN/CD13) inhibitors . APN is a metalloprotease overexpressed in various cancers and is recognized as a biomarker for cancer stem cells, playing a role in tumor progression, metastasis, and resistance to chemotherapeutic agents . Inhibitors of APN are thus studied for their potential as chemosensitizers to enhance the efficacy of established anticancer drugs . Researchers can source this compound from several specialty suppliers. It is available for purchase, for instance, from Santa Cruz Biotechnology, Inc. (product code sc-269681) in quantities such as 10 mg . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

82264-57-1

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

2-[3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)propyl]guanidine

InChI

InChI=1S/C15H21N5/c16-15(17)19-8-3-6-13-14-11(7-9-18-13)10-4-1-2-5-12(10)20-14/h1-2,4-5,13,18,20H,3,6-9H2,(H4,16,17,19)

InChI Key

NMPAXZOTIQZCEM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)CCCN=C(N)N

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrahydro-beta-carboline Core

The core tetrahydro-beta-carboline structure is typically prepared by the Pictet-Spengler reaction, involving the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization under acidic conditions. For example:

  • Starting from (3RS)-1,2,3,4-tetrahydro-beta-carboline-3-carboxylic acid, cyclization can be achieved by reacting with appropriate amines or aldehydes in ethanol or other solvents under controlled temperature.

  • Alternative synthetic routes involve palladium-catalyzed Ullmann cross-coupling of halogenated nitropyridines with 2-iodocyclohex-2-en-1-one, followed by reductive cyclization to yield tetrahydrocarbolines.

Introduction of the Propyl Side Chain

The propyl linker attached to the nitrogen at position 1 of the tetrahydro-beta-carboline can be introduced via alkylation reactions:

  • N-alkylation of the tetrahydro-beta-carboline nitrogen with 3-chloropropyl derivatives under basic conditions is a common approach.

  • The use of iodide salts such as potassium iodide can facilitate the alkylation reaction by acting as a nucleophilic catalyst.

Guanidine Group Installation

The guanidine moiety is introduced on the propyl side chain to form the final compound. This is typically achieved via:

  • Reaction of the propylamine intermediate with guanidine derivatives under mild conditions.

  • Coupling reactions employing carbodiimide reagents (e.g., N,N'-dicyclohexylcarbodiimide, DCC) in the presence of bases like triethylamine or N,N'-diisopropylethylamine to form guanidine-linked amides or guanidine-functionalized side chains.

  • Use of sulfinating agents such as sulfur or polysulfide salts can assist in thionation steps if thioamide intermediates are involved.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pictet-Spengler Cyclization Tryptamine derivative + aldehyde, acidic ethanol Formation of tetrahydro-beta-carboline core
2 N-Alkylation 3-chloropropyl derivative, potassium iodide, base Propyl side chain introduction at N-1
3 Guanidine introduction Guanidine reagent, carbodiimide coupling, base Formation of guanidine-functionalized side chain
4 Purification Chromatography (flash column), recrystallization Isolation of pure N-[3-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-propyl]-guanidine

Analytical and Purification Considerations

  • Chromatography : Flash column chromatography using ethyl acetate or similar eluents is commonly employed for purification.

  • Reaction Atmosphere : Many steps are performed under inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.

  • Temperature Control : Alkylation and coupling reactions are typically conducted at room temperature or slightly elevated temperatures (10–30°C) to optimize yields and minimize decomposition.

Research Data and Yields

While specific yields for the synthesis of N-[3-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-propyl]-guanidine vary depending on reaction conditions and scale, literature reports indicate:

  • Pictet-Spengler cyclization generally proceeds with moderate to high yields (60–85%) depending on substrate purity and reaction time.

  • N-Alkylation steps typically yield 70–90% under optimized conditions with iodide catalysis.

  • Guanidine coupling reactions yield 65–80%, with purity enhanced by chromatographic purification.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Neuropharmacological Effects

Research indicates that compounds similar to N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine exhibit neuroprotective properties. They may influence neurotransmitter systems and are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The tetrahydro-beta-carboline structure is known to interact with dopamine receptors, suggesting a role in modulating dopaminergic activity .

Antidepressant Activity

Studies have shown that beta-carboline derivatives can exhibit antidepressant-like effects. This compound may enhance the availability of serotonin and norepinephrine in the brain, contributing to its potential as an antidepressant agent .

Anticancer Potential

Preliminary studies suggest that compounds related to this compound may possess anticancer properties. They are believed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms involving cell cycle regulation and apoptosis pathways .

Proteomics Research

This compound is utilized in proteomics for its ability to modify protein interactions and functions. Its guanidine group can facilitate the study of protein folding and stability under various conditions .

Drug Development

Given its biological activities, this compound serves as a lead compound in drug discovery programs targeting neurological disorders and cancer therapy. Researchers are exploring its derivatives to enhance efficacy and reduce side effects .

Case Studies

Study Focus Findings
Study 1NeuroprotectionDemonstrated that tetrahydro-beta-carbolines protect neuronal cells from oxidative stress.
Study 2Antidepressant EffectsShowed significant reduction in depressive symptoms in animal models treated with beta-carboline derivatives.
Study 3Anticancer ActivityFound that specific derivatives of beta-carbolines inhibit proliferation of cancer cell lines through apoptosis induction.

Mechanism of Action

The mechanism of action of N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors in the body, leading to its biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Physicochemical Properties

Table 2: Thermal and Spectroscopic Data
Compound Name Melting Point (°C) Notable NMR Features (δ ppm)
Main Compound Not reported Not reported
4,4'-Bis(N'-isopropyl)-guanidino-terphenyl (9e) 246–247 Aromatic protons at 7.5–7.8; isopropyl at 1.3
N-Cyano-N'-[3-[N-(4-fluorobenzyl)-N-(2-pyridyl)amino]propyl]-guanidine (17) 65–68 Fluorobenzyl (δ 4.8), pyridyl (δ 8.2–8.5)
1,4-Bis-[5'-guanidinopyridin-2'-yl]phenylene (6b) 271–273 Pyridyl protons at 8.3–8.6; guanidine NH at 6.9

Key Observations:

  • Thermal Stability: High melting points (>250°C) in terphenyl derivatives (9e, 6b) suggest strong intermolecular interactions, whereas fluorobenzyl derivatives (17) exhibit lower melting points (65–68°C), likely due to flexible side chains .
  • Spectroscopic Trends: Guanidine NH protons typically resonate near δ 6.9–7.5 in NMR, while aromatic protons in β-carboline or pyridyl systems appear upfield (δ 7.5–8.6) .

Biological Activity

N-[3-(2,3,4,9-Tetrahydro-1H-b-carbolin-1-yl)-propyl]-guanidine is a compound of interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C14H20N4
  • Molecular Weight : 248.34 g/mol
  • CAS Number : 82264-57-1
  • Structure : The compound contains a guanidine moiety linked to a tetrahydro-beta-carboline structure, which is known for various biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antitumor Activity : Studies have shown that related beta-carboline derivatives exhibit significant antitumor effects through mechanisms such as:
    • Inhibition of topoisomerases I and II.
    • Induction of apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels .
    • Cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : The guanidine group is associated with neuroprotective properties, particularly in conditions like Alzheimer's disease. Compounds with similar structures have been noted for their ability to inhibit beta-amyloid peptide production, which is critical in Alzheimer's pathology .
  • Antiparasitic Activity : Beta-carboline derivatives have demonstrated efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. For instance, certain derivatives showed low cytotoxicity towards mammalian cells while effectively inhibiting parasite growth .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntitumorHighInduces apoptosis; inhibits topoisomerases
NeuroprotectiveModerateInhibits beta-amyloid production
AntiparasiticHighInhibits growth of Trypanosoma cruzi
AntimicrobialModerateVarious mechanisms including disruption of cell membranes

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated the antitumor effects of various beta-carboline derivatives against human tumor cell lines (A549, K562, PC-3, T47D). Notably, one derivative exhibited an IC50 value of 9.86 µM against PC-3 cells. The compound induced apoptosis and increased ROS levels significantly .
  • Neuroprotective Studies : Research on guanidine compounds indicated their potential in treating neurodegenerative diseases. Some derivatives demonstrated the ability to reduce amyloid plaque formation in vitro and in vivo models .
  • Antiparasitic Activity : A derivative was tested against different forms of Trypanosoma cruzi and showed IC50 values ranging from 14.9 µM to 45 µM with a selective index indicating low toxicity to mammalian cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[3-(2,3,4,9-Tetrahydro-1H-β-carbolin-1-yl)-propyl]-guanidine, and what are critical reaction parameters?

  • Methodological Answer : The synthesis typically involves coupling a β-carboline precursor with a guanidine-containing propyl chain. Key steps include:

  • Protection/Deprotection : Use trityl or Cbz groups to protect reactive sites (e.g., imidazole NH in guanidine derivatives) during coupling .
  • Mitsunobu Reaction : For ether bond formation between alcohol intermediates and guanidine precursors (e.g., di-Cbz-protected guanidine) under anhydrous conditions .
  • Hydrogenation : Catalytic hydrogenation (e.g., 10% Pd/C) to reduce double bonds or remove protecting groups .
  • Critical parameters: Reaction temperature (e.g., 0–25°C for Mitsunobu), solvent polarity (CH₂Cl₂ or THF), and stoichiometric ratios (1:1.2 for alcohol/guanidine coupling) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the β-carboline aromatic protons (δ 7.0–8.5 ppm) and propyl-guanidine chain (e.g., δ 2.5–3.5 ppm for CH₂ groups). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <5 ppm error to verify purity and molecular formula .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths using SHELXL for refinement (e.g., twinned data or high-resolution structures) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s binding affinity to histamine H₂ receptors?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-tiotidine as a competitive ligand in transfected HEK-293 cells expressing human H₂ receptors. Calculate IC₅₀ values via nonlinear regression .
  • Structure-Activity Relationships (SAR) : Synthesize analogs with modified β-carboline substituents (e.g., methyl or phenyl groups) to assess steric/electronic effects on receptor activation .
  • Molecular Dynamics Simulations : Model interactions between the β-carboline moiety and receptor active sites (e.g., Asp³.32 or Tyr⁷.43 residues) to predict binding modes .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Methodological Answer :

  • High-Resolution Structures : Use SHELX programs to determine precise bond angles and torsional conformations, correlating structural flexibility (e.g., propyl chain rotation) with activity variations .
  • Polymorph Screening : Identify crystal forms (e.g., hydrates vs. anhydrates) that alter solubility or bioavailability, explaining discrepancies in in vivo efficacy .
  • Electron Density Maps : Validate protonation states (e.g., guanidine group at physiological pH) to clarify interactions in enzymatic assays .

Q. What role does the β-carboline moiety play in modulating pharmacological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute β-carboline with indole or quinoline scaffolds to assess changes in receptor selectivity or metabolic stability .
  • Fluorescence Quenching Assays : Measure β-carboline’s intrinsic fluorescence in lipid bilayers to evaluate membrane permeability .
  • CYP450 Inhibition Studies : Test hepatic microsome interactions to determine if β-carboline contributes to drug-drug interactions .

Q. How can researchers design analogs to improve pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug Strategies : Introduce ester or carbonate groups to the guanidine chain to enhance oral absorption, followed by enzymatic cleavage in vivo .
  • LogP Optimization : Adjust substituents on the β-carboline ring (e.g., methoxy groups) to balance hydrophobicity (target: LogP 2–3) for CNS penetration .
  • Metabolic Stability Assays : Incubate analogs with liver microsomes to identify sites of oxidative metabolism (e.g., CYP3A4-mediated demethylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.